![molecular formula C6H6ClNO B1592520 3-Chloro-4-methoxypyridine CAS No. 89379-79-3](/img/structure/B1592520.png)
3-Chloro-4-methoxypyridine
Overview
Description
3-Chloro-4-methoxypyridine is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the field of organic chemistry. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 . This code provides a unique identifier for the molecule, which can be used to retrieve its structural information.Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 143.57 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Catalytic Carbonylative Polymerizations
3-Chloro-4-methoxypyridine serves as a versatile catalyst in the carbonylative polymerizations of heterocycles, such as epoxides and N-alkylaziridines. This catalytic application enables the synthesis of diblock poly(beta-alanoid-b-beta-hydroxypropionate)s, showcasing its potential in creating novel polymeric materials (Liu & Jia, 2004).
Lithiation Studies
Research into the lithiation pathways of related compounds, such as 2-chloro and 2-methoxypyridine, with lithium dialkylamides suggests intricate mechanisms involving precomplexation and the formation of dilithio pyridine intermediates. These studies highlight the chemical reactivity and potential synthetic utility of pyridine derivatives (Gros, Choppin, & Fort, 2003).
Pyridyne Formation
This compound has been identified as an efficient precursor for the formation of 2,3-pyridyne, a reactive intermediate. Its use in trapping reactions with various furans illustrates its applicability in synthesizing structurally diverse molecules, offering insights into reaction mechanisms and synthetic strategies (Walters & Shay, 1995).
Structure-Activity Relationship Studies
In the context of developing voltage-gated potassium channel blockers, derivatives of 4-aminopyridine, including those related to this compound, have been explored for their therapeutic and imaging potential. These studies contribute to understanding the physicochemical properties affecting the compounds' biological activity (Rodríguez-Rangel et al., 2020).
Nitration and Substitution Reactions
The chemical modification of pyridine N-oxides, including this compound, through nitration and subsequent substitution reactions, demonstrates its versatility in synthesizing novel compounds. These reactions provide valuable pathways for developing new materials with potential applications in various fields (Bissell & Swansiger, 1987).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyridine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that pyridine derivatives can undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets .
Biochemical Pathways
It is known that pyridine derivatives can participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
properties
IUPAC Name |
3-chloro-4-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJIIJJCVDJQFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634084 | |
Record name | 3-Chloro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89379-79-3 | |
Record name | 3-Chloro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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